molecular formula C20H21NO4 B6525225 5-ethoxy-N-(2-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide CAS No. 929428-20-6

5-ethoxy-N-(2-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide

Cat. No. B6525225
CAS RN: 929428-20-6
M. Wt: 339.4 g/mol
InChI Key: XYDDKZMWHWKFHY-UHFFFAOYSA-N
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Description

5-ethoxy-N-(2-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide, also known as 5-EEMBC, is a synthetic compound that has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. It is a member of the benzofuran family of compounds, which are characterized by a six-membered ring structure with two oxygen atoms and a nitrogen atom as substituents. 5-EEMBC has been found to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. In addition, it has been studied for its potential as an inhibitor of cell growth and as a modulator of gene expression.

Scientific Research Applications

5-ethoxy-N-(2-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide has been studied extensively for its potential applications in the fields of chemistry, biochemistry, and pharmacology. In particular, it has been studied for its antioxidant, anti-inflammatory, and anti-cancer properties. It has also been investigated for its potential as an inhibitor of cell growth and as a modulator of gene expression.

Mechanism of Action

The exact mechanism of action of 5-ethoxy-N-(2-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide is not yet fully understood. It is believed to act by modulating the activity of various enzymes, receptors, and transcription factors. In addition, it has been suggested that it may act as an antioxidant by scavenging reactive oxygen species.
Biochemical and Physiological Effects
5-ethoxy-N-(2-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that it can modulate the activity of various enzymes, receptors, and transcription factors. In addition, it has been shown to have anti-inflammatory, anti-cancer, and antioxidant properties. It has also been found to inhibit the growth of certain cancer cell lines.

Advantages and Limitations for Lab Experiments

The use of 5-ethoxy-N-(2-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is stable and non-toxic. In addition, it has a wide range of biological activities, making it a useful tool for studying various biochemical and physiological processes. However, its exact mechanism of action is still not fully understood, and its effects may vary depending on the experimental conditions.

Future Directions

In the future, further research is needed to better understand the mechanism of action of 5-ethoxy-N-(2-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide and to explore its potential applications in the fields of medicine and pharmacology. In particular, further studies are needed to investigate the effects of 5-ethoxy-N-(2-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide on various diseases and conditions, including cancer, inflammation, and oxidative stress. In addition, it would be useful to develop new synthetic methods for the production of 5-ethoxy-N-(2-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide and to explore its potential as a drug delivery system. Finally, further studies are needed to investigate the effects of 5-ethoxy-N-(2-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide on the environment, as it is a synthetic compound.

Synthesis Methods

5-ethoxy-N-(2-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide can be synthesized by a variety of methods. One method involves the reaction of ethyl 2-methoxybenzoate with ethyl 2-ethoxybenzoate in the presence of an acid catalyst. This reaction yields a mixture of 5-ethoxy-N-(2-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide and its isomer, 5-methoxy-N-(2-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide (5-MEEMBC). Alternatively, 5-ethoxy-N-(2-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide can be synthesized from ethyl 2-methoxybenzoate and ethyl 2-ethoxyphenylacetate in the presence of a base catalyst.

properties

IUPAC Name

5-ethoxy-N-(2-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-4-23-14-10-11-17-15(12-14)19(13(3)25-17)20(22)21-16-8-6-7-9-18(16)24-5-2/h6-12H,4-5H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDDKZMWHWKFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=CC=C3OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethoxy-N-(2-ethoxyphenyl)-2-methyl-1-benzofuran-3-carboxamide

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